Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as AG-013736, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its anti-cancer effects by inhibiting the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which is a key regulator of angiogenesis, the process by which new blood vessels are formed. By blocking VEGFR-2, Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate prevents the growth and proliferation of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis (programmed cell death), and the inhibition of tumor growth and metastasis. In addition, Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate for lab experiments is its specificity for VEGFR-2, which allows for the selective targeting of angiogenesis and tumor growth. However, one of the limitations of Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its relatively short half-life, which may limit its efficacy in certain settings.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, including the development of more potent and selective inhibitors of VEGFR-2, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance the anti-cancer effects of Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. In addition, the use of Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in other disease settings, such as ocular neovascularization and wound healing, is also an area of active research.
Synthesemethoden
The synthesis of Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a series of chemical reactions that lead to the formation of a benzothiophene ring, which is an important structural feature of the molecule. The synthesis method has been described in detail in several research papers, and it typically involves the use of various reagents and solvents to facilitate the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[(cyclopropylamino)carbothioyl]amino}-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been tested in clinical trials for the treatment of various types of cancer, including renal cell carcinoma, non-small cell lung cancer, and breast cancer.
Eigenschaften
Molekularformel |
C16H22N2O2S2 |
---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
ethyl 2-(cyclopropylcarbamothioylamino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H22N2O2S2/c1-3-20-15(19)13-12-9(2)5-4-6-11(12)22-14(13)18-16(21)17-10-7-8-10/h9-10H,3-8H2,1-2H3,(H2,17,18,21) |
InChI-Schlüssel |
CCDCIIDRIMHKSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=S)NC3CC3 |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=S)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.